Methyl 5-bromo-2-(naphthalen-1-yl)benzoate
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Overview
Description
Methyl 5-bromo-2-(naphthalene-1-yl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the 5th position of the benzoate ring and a naphthalene moiety attached at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-(naphthalene-1-yl)benzoate typically involves a multi-step process:
Bromination: The starting material, 2-(naphthalene-1-yl)benzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Esterification: The brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of Methyl 5-bromo-2-(naphthalene-1-yl)benzoate can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 5-bromo-2-(naphthalene-1-yl)benzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or amines.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-2-(naphthalene-1-yl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Chemical Sensors: The compound is utilized in the fabrication of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(naphthalene-1-yl)benzoate depends on its application:
In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.
In Biological Systems: The compound may interact with specific enzymes or receptors, modulating their activity through binding or inhibition. The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Methyl 5-chloro-2-(naphthalene-1-yl)benzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-fluoro-2-(naphthalene-1-yl)benzoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-iodo-2-(naphthalene-1-yl)benzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: Methyl 5-bromo-2-(naphthalene-1-yl)benzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C18H13BrO2 |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
methyl 5-bromo-2-naphthalen-1-ylbenzoate |
InChI |
InChI=1S/C18H13BrO2/c1-21-18(20)17-11-13(19)9-10-16(17)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3 |
InChI Key |
LNOBKOQVJPGDAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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